molecular formula C37H48N4O6S B8115093 DMTR-biotin-PEG2-amine

DMTR-biotin-PEG2-amine

Cat. No.: B8115093
M. Wt: 676.9 g/mol
InChI Key: ZTPCNVAQEFFVHU-BVPJJHLOSA-N
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Preparation Methods

The preparation of DMTR-biotin-PEG2-amine involves the synthesis of biotin derivatives and the incorporation of a polyethylene glycol spacer. The synthetic route typically includes the following steps:

    Synthesis of Biotin Derivative: The biotin derivative is synthesized by reacting biotin with a suitable reagent to introduce a reactive group, such as an amine or carboxyl group.

    Incorporation of Polyethylene Glycol Spacer: The polyethylene glycol spacer is introduced by reacting the biotin derivative with a polyethylene glycol compound containing reactive groups, such as hydroxyl or amine groups. This reaction is typically carried out under mild conditions to avoid degradation of the biotin derivative.

    Purification: The final product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions and purification techniques. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

DMTR-biotin-PEG2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of DMTR-biotin-PEG2-amine involves the high affinity binding of biotin to streptavidin. The polyethylene glycol spacer provides flexibility and solubility to the molecule, allowing it to interact with various biomolecules . The amine group enables the attachment of the compound to other biomolecules, forming stable amide bonds through conjugation reactions . This allows for the specific and efficient detection or purification of biotinylated molecules.

Comparison with Similar Compounds

DMTR-biotin-PEG2-amine is unique due to its specific structure and properties. Similar compounds include:

This compound is unique in its combination of a biotin moiety, a polyethylene glycol spacer, and an amine group, providing specific properties and functions for bioconjugation reactions.

Properties

IUPAC Name

5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O6S/c1-44-30-16-12-28(13-17-30)37(27-8-4-3-5-9-27,29-14-18-31(45-2)19-15-29)41-32-26-48-33(35(32)40-36(41)43)10-6-7-11-34(42)39-21-23-47-25-24-46-22-20-38/h3-5,8-9,12-19,32-33,35H,6-7,10-11,20-26,38H2,1-2H3,(H,39,42)(H,40,43)/t32-,33-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPCNVAQEFFVHU-BVPJJHLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)NCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)NCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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